Product packaging for 1H-Pyrrolo[2,3-B]pyridin-2-amine(Cat. No.:CAS No. 80235-02-5)

1H-Pyrrolo[2,3-B]pyridin-2-amine

Cat. No.: B15053569
CAS No.: 80235-02-5
M. Wt: 133.15 g/mol
InChI Key: CUYRVEQRBOMISE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research . This bicyclic aromatic system serves as a key building block for the synthesis of a wide range of biologically active molecules. While specific studies on the 2-amine derivative are limited, the broader pyrrolo[2,3-b]pyridine class is recognized for its versatile reactivity, particularly at the 3-position, where it readily undergoes electrophilic substitution reactions such as bromination, iodination, and nitration . Derivatives of this scaffold are frequently investigated in computer-aided drug design (CADD) and as core structures in active pharmaceutical ingredients (APIs) . The 1H-pyrrolo[2,3-b]pyridine core is a featured structure in compounds with potential therapeutic applications, as evidenced by its inclusion in patent literature for treating various disorders . As a chemical intermediate, 1H-Pyrrolo[2,3-B]pyridin-2-amine provides a versatile amino-functionalized handle for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel compounds for high-effectiveness drug development and biological testing . This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B15053569 1H-Pyrrolo[2,3-B]pyridin-2-amine CAS No. 80235-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYRVEQRBOMISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621358
Record name 1H-Pyrrolo[2,3-b]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80235-02-5
Record name 1H-Pyrrolo[2,3-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80235-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridin 2 Amine and Its Key Precursors/derivatives

Classical Approaches for the Pyrrolo[2,3-b]pyridine Core Synthesis

The foundational step in synthesizing 1H-pyrrolo[2,3-b]pyridin-2-amine is the construction of the fused bicyclic 7-azaindole (B17877) ring system. Chemists have adapted several classical indole (B1671886) syntheses for this purpose and developed methods based on the cyclization of pyridine (B92270) and pyrrole (B145914) precursors.

Madelung and Fischer Indole Synthesis Adaptations for Azaindoles

The Madelung synthesis , a powerful tool for preparing indoles, has been successfully adapted for the synthesis of azaindoles. chempedia.info This method typically involves the base-catalyzed cyclization of an o-acylaminopicoline at high temperatures. chempedia.infotugraz.at For instance, the cyclization of 3-acetamido-4-picoline with a strong base like sodium ethoxide can yield 7-azaindole derivatives. chempedia.info Modifications to the classical Madelung conditions have been explored to improve yields, which can sometimes be low. chempedia.info One such variation involves the use of O-alkyl or O-silyl imidates as the electrophilic component, which can help to avoid competing N-deprotonation and enhance the electrophilicity of the amide group. chempedia.info

The Fischer indole synthesis is another cornerstone of indole chemistry that has been applied to the preparation of azaindoles. cdnsciencepub.comwikipedia.org This reaction proceeds by heating a pyridylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.org The initial phenylhydrazone undergoes a uni-rostock.deuni-rostock.de-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.org However, the acidic conditions can deactivate the pyridine ring towards the necessary electrophilic cyclization. cdnsciencepub.com To circumvent this, thermal indolization without an acid catalyst has proven to be a useful alternative for synthesizing 7-azaindoles from pyridylhydrazones. cdnsciencepub.com

Table 1: Comparison of Classical Azaindole Syntheses
Synthesis MethodGeneral ReactantsKey Reaction ConditionsAdvantagesLimitations
Madelung Synthesiso-AcylaminopicolineStrong base (e.g., NaOEt), high temperatureDirect formation of the azaindole ring. chempedia.infotugraz.atCan suffer from low yields; harsh reaction conditions. chempedia.info
Fischer Indole SynthesisPyridylhydrazine, Aldehyde/KetoneAcidic conditions or thermalVersatile for various substitutions. wikipedia.orgrsc.orgAcid can deactivate the pyridine ring; thermal method may be required. cdnsciencepub.com

Cyclization Reactions from Pyrrole and Pyridine Building Blocks

An alternative strategy for constructing the pyrrolo[2,3-b]pyridine core involves the cyclization of suitably functionalized pyrrole and pyridine precursors. researchgate.net One-pot methods have been developed that utilize readily available starting materials. For example, the reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde, mediated by a strong base like lithium diisopropylamide (LDA), can selectively produce 7-azaindole derivatives. nsf.gov The choice of the counterion in the base can influence the chemoselectivity, leading to either 7-azaindoles or their reduced 7-azaindoline counterparts. nsf.gov

Another approach involves the condensation of 2-amino-1H-pyrrole-3-carbonitriles with various reagents. researchgate.net For instance, a cyclocondensation reaction can effectively yield the pyrrolo[2,3-b]pyridine skeleton. researchgate.net These methods often provide good yields and allow for the introduction of diverse substituents onto the heterocyclic framework. rsc.orgrsc.org

Advanced Strategies for Introducing the Amine Functionality

Once the pyrrolo[2,3-b]pyridine core is established, the next critical step is the introduction of the amine group at the 2-position. Several synthetic strategies have been developed to achieve this transformation efficiently.

Dimethyl Sulfate-Mediated Amination

While direct amination can be challenging, related methods for introducing nitrogen-containing functionalities exist. For instance, the introduction of an amino group can sometimes be achieved through precursor functionalities. Although direct dimethyl sulfate-mediated amination is not a commonly cited method for this specific transformation, related alkylating agents are used in the broader context of heterocyclic chemistry.

Nitro Reduction Pathways to Amines

A common and reliable method for introducing an amino group is through the reduction of a corresponding nitro group. commonorganicchemistry.commasterorganicchemistry.com The nitro group, being a strong electron-withdrawing group, can be introduced onto the pyrrolo[2,3-b]pyridine ring through electrophilic nitration. rsc.org Subsequent reduction of the nitro group to a primary amine can be accomplished using a variety of reducing agents.

Common reagents for this transformation include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. commonorganicchemistry.com

Metal/Acid Systems: Combinations like iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reducing systems. masterorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) can also be employed, sometimes offering better chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com

Carboxylate-to-Amide Conversion Followed by Hofmann Degradation

An alternative route to the 2-amino group involves the conversion of a carboxylic acid or its derivative at the 2-position. A 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be converted to its corresponding primary amide, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide. nih.gov This amide can then undergo a Hofmann rearrangement.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out using a reagent like bromine in the presence of a strong base such as sodium hydroxide. wikipedia.org This process proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org This method provides a viable, albeit multi-step, pathway to this compound from a readily accessible carboxylic acid precursor.

Table 2: Strategies for Introducing the 2-Amine Functionality
MethodStarting FunctionalityKey ReagentsIntermediateKey Features
Nitro Reduction2-Nitro groupH2/Pd/C, Fe/HCl, SnCl2NoneReliable and widely applicable. commonorganicchemistry.commasterorganicchemistry.com
Hofmann Degradation2-CarboxamideBr2, NaOHIsocyanateResults in loss of one carbon atom. wikipedia.org

Cross-Coupling Reactions in the Functionalization of the Pyrrolo[2,3-B]pyridine Scaffold

Cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of complex organic molecules. In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, these reactions are crucial for introducing aryl and amino groups at specific positions, leading to a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a versatile method for forming C-C bonds. organic-chemistry.org In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines, this reaction is employed to introduce an aryl group at the C-2 position of the pyrrolopyridine core.

One successful strategy involves the chemoselective Suzuki-Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.govmdpi.combohrium.com This approach allows for the selective arylation at the more reactive C-2 position, leaving the C-4 chloro-substituent available for subsequent functionalization. nih.gov For instance, the reaction of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base like potassium carbonate, yields the corresponding 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov

The choice of catalyst and reaction conditions can be critical for the success of the coupling. For example, the use of SPhos and XPhos as ligands has been shown to improve yields in Suzuki-Miyaura couplings of other nitrogen-rich heterocycles. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Starting MaterialArylboronic AcidCatalystProductReference
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine(4-(Hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄(4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acidPd(PPh₃)₄2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing amino substituents onto the 1H-pyrrolo[2,3-b]pyridine scaffold.

Following the Suzuki-Miyaura cross-coupling, the remaining chloro-substituent at the C-4 position can be replaced with an amine via a Buchwald-Hartwig amination. nih.govmdpi.combohrium.com This sequential approach allows for the controlled introduction of different functional groups at the C-2 and C-4 positions. The success of the Buchwald-Hartwig amination often depends on the choice of palladium catalyst, ligand, and base. libretexts.org For instance, ligands like RuPhos have been found to be effective in similar aminations. mdpi.com However, attempts to directly aminate a 2-iodo-4-chloropyrrolopyridine derivative at the C-4 position were unsuccessful, leading to preferential reaction at the C-2 position. nih.gov This highlights the importance of the reaction sequence in achieving the desired product.

In other pyrrolopyrimidine systems, Buchwald-Hartwig amination has been successfully used to introduce amines at various positions, employing catalysts like Pd(OAc)₂ with ligands such as BINAP and bases like cesium carbonate. mdpi.com

Chemoselective Arylation Strategies

Chemoselectivity is a key challenge in the synthesis of multi-functionalized heterocycles like 1H-pyrrolo[2,3-b]pyridines. When multiple reactive sites are present, it is crucial to direct the reaction to the desired position.

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate is a critical step. nih.govmdpi.combohrium.com The higher reactivity of the iodo group at C-2 compared to the chloro group at C-4 allows for the selective introduction of the aryl group at the C-2 position. nih.gov This strategy effectively differentiates the two halogenated positions, enabling a subsequent Buchwald-Hartwig amination at the C-4 position. nih.govmdpi.combohrium.com This sequential and chemoselective approach provides a reliable route to specifically substituted 1H-pyrrolo[2,3-b]pyridine derivatives.

Protective Group Chemistry in 1H-Pyrrolo[2,3-B]pyridine Synthesis

Application of N-Protection Strategies (e.g., SEM group)

The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine scaffold is nucleophilic and can interfere with various reactions. Therefore, protection of this nitrogen is often necessary. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a commonly used protecting group for the pyrrole nitrogen in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. nih.govmdpi.combohrium.commdpi.com

The SEM group is introduced to protect the pyrrole nitrogen, which is crucial for the success of subsequent cross-coupling reactions. nih.govmdpi.combohrium.com Masking the pyrrole nitrogen with the SEM group prevents side reactions and allows for the desired functionalization of the scaffold. mdpi.combohrium.comresearchgate.net

Challenges in Deprotection Methodologies Leading to Side Products (e.g., Tricyclic Eight-Membered 7-Azaindoles)

While the SEM group is effective in protecting the pyrrole nitrogen, its removal can be challenging and lead to the formation of unexpected side products. The deprotection of the SEM group is typically a two-step process involving treatment with an acid, such as trifluoroacetic acid (TFA), followed by a basic workup. mdpi.com

Optimization of Reaction Conditions for Specific Substituent Introduction (e.g., Ethyl Group at C2)

The introduction of substituents at the C2 position of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a critical step in the synthesis of many biologically active compounds. The efficiency and selectivity of these reactions are highly dependent on the chosen conditions. Therefore, significant research efforts are dedicated to optimizing these transformations to maximize yields and minimize side products. While direct C2-ethylation data is specific to individual research programs, a common and well-documented approach for introducing alkyl and aryl groups at this position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings.

The principles of optimizing these reactions are broadly applicable. For instance, the introduction of a C2-ethyl group would typically involve the coupling of a 2-halo-7-azaindole derivative with an ethyl-organometallic reagent, such as ethylboronic acid or an organozinc reagent. The optimization process involves systematically varying several parameters to find the ideal combination for the desired transformation.

Research Findings:

Detailed studies on the functionalization of the 7-azaindole core provide valuable insights into the optimization process. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, researchers investigated the effect of various reaction conditions on the Suzuki-Miyaura cross-coupling of a 2-iodo-4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov The goal was to find the optimal catalyst, ligand, base, and solvent system to achieve the highest yield of the C2-arylated product.

The optimization of such a reaction is a multi-parameter problem, where the interplay between the catalyst, ligand, base, solvent, and temperature determines the outcome. Key parameters that are typically screened include:

Palladium Catalyst: Different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (e.g., XPhos Pd G2), can exhibit varying reactivity.

Ligand: The choice of phosphine (B1218219) ligand is often crucial. Ligands influence the stability and reactivity of the palladium catalyst, affecting both the rate of the reaction and the formation of byproducts. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are commonly employed.

Base: A base is required to activate the boronic acid in the Suzuki-Miyaura coupling. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction efficiency.

Solvent: The solvent system (e.g., 1,4-dioxane/water, DMF, toluene) affects the solubility of the reactants and the stability of the catalytic species.

Temperature: The reaction temperature influences the reaction rate and can also affect the stability of the catalyst and reactants.

The following interactive data table summarizes the findings from a study on the optimization of a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C2 position of a 7-azaindole derivative. nih.gov This illustrates the systematic approach used to determine the most effective reaction conditions. Although this example uses an arylboronic acid, a similar optimization strategy would be employed for the introduction of an ethyl group using ethylboronic acid or its equivalent.

EntryCatalyst (mol %)LigandBaseSolventTemp (°C)Time (h)Yield of C2-Coupled Product (%)Yield of Side Products (%)
1Pd(OAc)₂ (5)SPhosK₂CO₃1,4-Dioxane/H₂O80186311 (dehalogenated)
2XPhos Pd G2 (5)-K₂CO₃1,4-Dioxane/H₂O80186813 (dehalogenated)
3XPhos Pd G2 (5)XPhosK₃PO₄1,4-Dioxane/H₂O8018776 (dehalogenated)
4Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10045525 (dehalogenated/oxidized)
5Pd₂(dba)₃ (5)RuPhosK₃PO₄Toluene100187210 (dehalogenated)

The data demonstrates that the combination of the XPhos Pd G2 catalyst with additional XPhos ligand and K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 80°C provided the highest yield (77%) of the desired C2-substituted product while minimizing the formation of side products. nih.gov This systematic optimization is a fundamental aspect of developing robust and efficient synthetic methodologies for preparing specifically substituted 1H-pyrrolo[2,3-b]pyridine derivatives.

Reactivity and Functionalization of the 1h Pyrrolo 2,3 B Pyridin 2 Amine Core

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the 1H-pyrrolo[2,3-b]pyridine system occurs preferentially at the C-3 position. rsc.org The lone pair of electrons on the pyrrole (B145914) nitrogen atom activates the ring towards electrophilic attack, making it significantly more reactive than the adjacent pyridine (B92270) ring. libretexts.org The intermediate cation formed by attack at the C-3 position is more resonance-stabilized than the one formed by attack at any other position on the pyrrole ring. libretexts.org

Research has shown that 1H-pyrrolo[2,3-b]pyridines undergo both nitration and nitrosation predominantly at the 3-position. rsc.org For the parent 1H-pyrrolo[2,3-b]pyridine, nitration can be achieved using nitric acid in sulfuric acid at 0°C, yielding the 3-nitro derivative in good yields. This regioselectivity highlights the strong directing effect of the fused pyrrole ring.

Halogenation reactions, including bromination and iodination, also show a strong preference for substitution at the C-3 position. rsc.org Specific reagents and conditions have been developed to achieve high regioselectivity. For instance, bromination can be carried out effectively using N-bromosuccinimide (NBS) in a solvent like dichloromethane, yielding the 3-bromo product. Similarly, iodination is readily accomplished at the C-3 position, for example, by using N-iodosuccinimide (NIS) or by treating 1-substituted Grignard derivatives of the core with iodine. rsc.orgvulcanchem.com

Table 1: Halogenation Reactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Reaction Reagent Position of Substitution Reference
Bromination N-Bromosuccinimide (NBS) C-3 rsc.org
Iodination N-Iodosuccinimide (NIS) C-3 vulcanchem.com
Iodination Iodine (on Grignard derivative) C-3 rsc.org

The reaction of 1H-pyrrolo[2,3-b]pyridines with Mannich bases (which generate electrophilic iminium ions from formaldehyde (B43269) and a secondary amine) also results in substitution at the C-3 position. rsc.org This reaction provides a straightforward method for introducing aminomethyl groups onto the pyrrole ring of the scaffold.

Nucleophilic Substitution Reactions

While the electron-rich pyrrole ring is generally unreactive towards nucleophiles, the electron-deficient pyridine ring can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. For example, a 4-chloro-substituted 1H-pyrrolo[2,3-b]pyridine can undergo palladium-catalyzed Buchwald-Hartwig amination at the C-4 position. nih.gov This demonstrates that the pyridine portion of the scaffold can be functionalized via nucleophilic substitution, a complementary approach to the electrophilic substitutions that dominate the pyrrole ring's chemistry. nih.gov

Reactions with Aldehydes and Nitrosobenzene (B162901)

The activated C-3 position of the 1H-pyrrolo[2,3-b]pyridine core can react with various electrophiles, including aldehydes and nitrosobenzene. rsc.org In the presence of aldehydes, a condensation reaction occurs, typically leading to the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org The reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene has been shown to yield 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine, demonstrating another mode of electrophilic substitution at the C-3 position. rsc.org

Table 2: Condensation Reactions at the C-3 Position

Reactant Product Type Reference
Aldehydes Di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes rsc.org
Nitrosobenzene 3-Phenylimino-3H-pyrrolo[2,3-b]pyridine rsc.org

Ring Expansion Reactions (e.g., to 1,8-Naphthyridines)

The 1H-pyrrolo[2,3-b]pyridine skeleton can undergo ring expansion reactions to form larger heterocyclic systems, such as 1,8-naphthyridines. rsc.org One documented example involves the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali, which induces a ring expansion to a 1,8-naphthyridine (B1210474) derivative. rsc.org A more general strategy involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide, which proceeds through an unusual rearrangement to provide substituted 1,8-naphthyridin-2(1H)-one derivatives in moderate to good yields. rsc.orgresearchgate.net This transformation offers a synthetic route to expand the core scaffold into a related and pharmaceutically relevant heterocyclic system. rsc.orgkthmcollege.ac.in

Oxidation and Reduction Transformations

The dual-ring system of 1H-pyrrolo[2,3-b]pyridin-2-amine, comprising an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, exhibits distinct reactivity towards oxidative and reductive conditions. The presence of the C2-amino group further modulates this reactivity, enhancing the nucleophilicity of the pyrrole moiety.

Oxidation:

Oxidation of the 7-azaindole (B17877) core can occur at either the pyridine nitrogen or the pyrrole ring, depending on the oxidant and reaction conditions.

N-Oxidation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding 7-azaindole N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in an organic solvent. google.com The resulting N-oxide is a valuable intermediate, as it activates the pyridine ring for subsequent functionalization, particularly for direct arylation at the C4 and C6 positions. google.comnih.govresearchgate.net The formation of 7-azaindole N-oxide can also serve as a handle in copper-catalyzed N-arylation reactions. acs.org

Pyrrole Ring Oxidation: The electron-rich pyrrole ring can undergo oxidation to form 7-azaisatin derivatives. researchgate.net Strong oxidizing agents such as chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel, often in the presence of a Lewis acid like aluminum chloride (AlCl₃), have been employed for this transformation on the parent 7-azaindole scaffold. researchgate.netresearchgate.net The C2-amino group in this compound is expected to increase the electron density of the pyrrole ring, making it more prone to oxidation compared to the unsubstituted core.

Oxidation Reaction Reagent(s) Product Type Reference(s)
N-OxidationHydrogen Peroxide (H₂O₂)7-Azaindole N-oxide google.com
Pyrrole OxidationPCC-SiO₂ / AlCl₃7-Azaisatin researchgate.net
Pyrrole OxidationCrO₃5-Bromo-7-isatine researchgate.net

Reduction:

Reduction of the 7-azaindole system primarily targets the electron-deficient pyridine ring.

Catalytic Hydrogenation: The most common method for the reduction of the pyridine moiety in azaindoles is catalytic hydrogenation. This process leads to the formation of the corresponding 7-azaindoline derivatives. rsc.org This transformation is crucial for accessing scaffolds with a saturated heterocyclic ring, which can be important for modulating the physicochemical properties and biological activity of drug candidates. While specific examples for this compound are not prevalent, the general methodology for azaindole reduction is well-established. rsc.org In some synthetic sequences, the reduction of other functional groups, such as a nitro group on the ring system, is performed using standard reduction methods to yield an amino group, which can then be further functionalized. nih.gov

Reduction Reaction Typical Method Product Type Reference(s)
Pyridine Ring ReductionCatalytic Hydrogenation7-Azaindoline rsc.org
Nitro Group ReductionVarious (e.g., H₂, Pd/C)Amino-7-azaindole nih.gov

Functionalization for Complex Molecular Assembly

The this compound core is a versatile platform for the construction of complex molecules, primarily through the strategic functionalization of both the pyrrole and pyridine rings. Modern cross-coupling methodologies have become indispensable tools for elaborating this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions:

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted 7-azaindoles. nih.gov These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents onto the 7-azaindole nucleus. It involves the coupling of a halo-azaindole with a boronic acid or ester. This method has been successfully applied to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridines, which are key intermediates in the development of kinase inhibitors. nih.govacs.orgnih.gov

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the introduction of a wide array of primary and secondary amines onto a halo-azaindole scaffold. mit.edubeilstein-journals.org This is particularly useful for synthesizing derivatives with amino substituents at various positions, which often serve as critical pharmacophores in drug discovery. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a halo-azaindole and a terminal alkyne. nih.govmdpi.com The resulting alkynyl-azaindoles are versatile intermediates that can undergo further transformations, such as cyclization reactions, to build more complex heterocyclic systems. organic-chemistry.org

Coupling Reaction Reactants Bond Formed Catalyst System (Typical) Reference(s)
Suzuki-MiyauraHalo-azaindole + Boronic Acid/EsterC-C (Aryl/Heteroaryl)Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base nih.govacs.org
Buchwald-HartwigHalo-azaindole + AmineC-NPd precatalyst, Ligand, Base mit.edubeilstein-journals.org
SonogashiraHalo-azaindole + Terminal AlkyneC-C (Alkynyl)Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base nih.govmdpi.comorganic-chemistry.org
Chan-Lam CouplingAzaindole + Boronic AcidC-NCu(OAc)₂ nih.gov

Application in Complex Molecule Synthesis:

The functionalization of the this compound core has led to the discovery of numerous potent and selective therapeutic agents, particularly kinase inhibitors. nih.govrsc.orgnih.govnih.gov Synthetic strategies often involve a multi-step sequence where the core is sequentially decorated with various functional groups to optimize biological activity and pharmacokinetic properties.

For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors involves initial Chan-Lam coupling at the N1 position, followed by saponification and subsequent amide bond formation at the C2 position. nih.gov In the development of ATM inhibitors, a multi-step synthesis was employed starting from a substituted 1H-pyrrolo[2,3-b]pyridine, involving iodination, N-protection, Suzuki coupling, and finally deprotection to yield the complex target molecules. acs.org These examples highlight how the strategic application of modern synthetic methods to the this compound scaffold enables the assembly of intricate molecular architectures with significant therapeutic potential. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Positional Effects of Substituents on Biological Activity (e.g., C2, C3, C4, C5)

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents around the core ring system.

C2-Position : Modifications at the C2 position have been explored, particularly with the introduction of carboxamide moieties. In a series of phosphodiesterase 4B (PDE4B) inhibitors, various amide substituents were evaluated, revealing that the ring size and hydrophobicity of the group at this position are crucial for both potency and selectivity. nih.gov

C3-Position : The C3 position is a common site for substitution. rsc.org A class of 3-substituted derivatives was developed as potential anti-tumor agents targeting maternal embryonic leucine (B10760876) zipper kinase (MELK). The optimized compound from this series, 16h , demonstrated potent enzyme inhibition and significant anti-proliferative effects on several cancer cell lines. nih.gov

C5-Position : The C5 position has been identified as a key point for introducing substituents to enhance target engagement. In the rational design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing a group at the C5 position capable of forming a hydrogen bond with the glycine (B1666218) residue G485 was a successful strategy to improve activity. nih.gov Similarly, a potent Type II CDK8 inhibitor was developed featuring a substituted phenyl group at the C5 position, which was crucial for its activity against colorectal cancer. acs.org

The following table summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting the impact of substitution patterns.

Compound/DerivativeTargetSubstitution Position(s)Key SubstituentsBiological Activity (IC₅₀)Reference
11h PDE4BC23,3-difluoroazetidine carboxamide0.14 µM nih.gov
4h FGFR1C5 (of scaffold), C3/C5 (of phenyl)3,5-dimethoxyphenyl7 nM rsc.orgrsc.org
7c c-MetC3Phenyl hydrazone moiety0.506 µM nih.gov
16h MELKC3Complex substituted moiety32 nM nih.gov
Compound 22 CDK8C53-(N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)phenyl48.6 nM acs.org

Influence of Substituent Hydrophobicity and Electronic Properties on Activity and Selectivity

The physicochemical properties of substituents, such as hydrophobicity and electronic character, play a critical role in modulating the biological activity and selectivity of 1H-pyrrolo[2,3-b]pyridine-based compounds.

The electronic properties of substituents are equally important. For instance, in the development of FGFR inhibitors, the introduction of electron-donating methoxy (B1213986) groups onto a phenyl ring attached to the core scaffold led to a significant improvement in potency. rsc.org Conversely, for a related pyrrolo[3,2-c]pyridine scaffold, it was observed that electron-donating groups on the B-ring enhanced antiproliferative activities, whereas electron-withdrawing groups diminished them. tandfonline.com In another study, the loss of activity against PDE4B due to a 3-fluoro-4-methoxyphenyl group could be regained by the addition of another electron-withdrawing fluorine atom, highlighting a nuanced interplay of electronic effects. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Kinase Inhibitor Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures and optimize lead compounds. The 1H-pyrrolo[2,3-b]pyridine scaffold itself has been identified through such approaches and is also a subject of these modifications.

A notable example of scaffold hopping led to the discovery of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov This scaffold demonstrated increased potency compared to other heterocyclic systems like 1H-benzo[d]imidazole and indole (B1671886). nih.gov In another case, the imidazo[1,2-b]pyridazine (B131497) core of an anaplastic lymphoma kinase (ALK) inhibitor was replaced with the 1H-pyrrolo[2,3-b]pyridine scaffold. This change was strategically made to allow for the introduction of a substituent that could access the Leu1198 region in the ALK hinge, which was not possible with the original scaffold. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is frequently employed. estranky.skcambridgemedchemconsulting.com The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is considered a bioisostere of the adenine (B156593) ring found in ATP, a principle that also applies to the 1H-pyrrolo[2,3-b]pyridine core in mimicking hinge region binding. nih.govrsc.org In the design of CSF1R inhibitors, a molecular hybridization and scaffold hopping approach was used, combining fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com The replacement of a benzene (B151609) ring with a pyridine (B92270) ring is a common bioisosteric strategy to introduce desirable properties like hydrogen bonding capability and improved water solubility. mdpi.com

Rational Design Principles for Kinase Inhibitors Based on 1H-Pyrrolo[2,3-B]pyridine

The development of potent and selective kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is guided by several rational design principles, often leveraging structural biology insights.

A primary principle is to utilize the 1H-pyrrolo[2,3-b]pyridine core as a "hinge-binder," where the nitrogen atoms of the fused ring system form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of ATP. nih.gov Building upon this core interaction, structure-based design focuses on optimizing substituents to exploit adjacent pockets in the ATP-binding site.

For example, in the design of FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif was kept as the hinge binder, while the C5 position was strategically modified to introduce a group that could form an additional hydrogen bond with a specific amino acid (G485), thereby enhancing activity. nih.gov Similarly, rational design was used to convert a dual ATR/ATM inhibitor into a highly selective ATM inhibitor by systematically optimizing the substituents on the 1H-pyrrolo[2,3-b]pyridine core. nih.gov This process often involves designing linkers of appropriate length and rigidity to position functional groups in favorable orientations within the target's active site. nih.gov

Ligand-Target Interaction Analysis through Docking and Computational Modeling

Molecular docking and computational modeling are indispensable tools for understanding how 1H-pyrrolo[2,3-b]pyridine derivatives interact with their biological targets at an atomic level. These methods provide insights into binding modes, rationalize observed SAR, and guide the design of new, more potent inhibitors.

Docking studies on FGFR1 inhibitors revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus typically forms two key hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the amide group of alanine (B10760859) (A564) in the hinge region. nih.gov Furthermore, these models showed that substituents, such as a 3,5-dimethoxyphenyl group, can occupy a nearby hydrophobic pocket and establish favorable π-π stacking interactions with residues like phenylalanine (F489). nih.gov

Similar computational analyses have been applied to derivatives targeting other proteins:

c-Met: Docking studies were used to elucidate the binding mode of hydrazone-bearing derivatives in the c-Met active site. nih.gov

NPP1/NPP3: Modeling revealed interactions with key residues such as Thr256 and His380 in NPP1, and His329 and Thr205 in NPP3. nih.gov

TNIK: Molecular docking was employed to understand the binding mechanisms of inhibitors with the Traf2 and Nck-interacting kinase (TNIK). imist.maresearchgate.net

These computational insights are crucial for the iterative process of drug design, allowing for the refinement of molecules to achieve better affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the activity of newly designed molecules before their synthesis.

Several QSAR studies have been successfully applied to 1H-pyrrolo[2,3-b]pyridine derivatives.

For a series of derivatives with cytotoxic activity against c-Met, a statistically significant QSAR model was developed with a high correlation coefficient (R² = 0.90) and predictive ability (R²pred = 0.91). nih.gov This model identified a specific molecular fragment, PubchemFP759 (1-chloro-2-methylbenzene), as being highly influential for biological activity. nih.gov

In the study of TNIK inhibitors, three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used. imist.maimist.ma These models yielded high statistical confidence (CoMSIA Q² = 0.74, R² = 0.96) and were used to generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of new compounds with potentially enhanced activity. imist.ma

A combined approach using docking and 3D-QSAR was also performed on 67 c-Met inhibitors, where the CoMSIA map highlighted the crucial role of hydrophobic interactions for activity. scilit.com

These models serve as powerful predictive tools, accelerating the discovery of lead compounds by prioritizing the synthesis of derivatives with the highest probability of success.

Biological Activities and Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridine Derivatives in Vitro

Kinase Inhibition Profiles

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. jst.go.jprsc.org Abnormal activation of FGFR signaling is a key driver in various cancers, making it an attractive target for therapeutic intervention.

Docking studies of potent 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h , have elucidated their binding mode within the ATP-binding pocket of FGFR1. jst.go.jp The 1H-pyrrolo[2,3-b]pyridine nucleus is observed to form critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone carbonyl of glutamic acid 562 (E562) and the amine group of alanine (B10760859) 564 (A564). jst.go.jp Furthermore, a significant π-π stacking interaction occurs between the 3,5-dimethoxyphenyl substituent of the inhibitor and the phenylalanine 489 (F489) residue. jst.go.jp This substituent also occupies a hydrophobic pocket and forms hydrogen bonds with aspartic acid 641 (D641), contributing to the high affinity of the compound. jst.go.jp

By binding to the ATP pocket, these inhibitors effectively block the autophosphorylation of the FGFR, thereby inhibiting the activation of downstream signaling cascades. Key pathways modulated by these inhibitors include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are all crucial for cell proliferation, survival, and migration. jst.go.jp

The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on FGFR signaling translates into significant anti-cancer effects in vitro. Compound 4h , for instance, has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range. jst.go.jprsc.org This compound effectively inhibited the proliferation of breast cancer 4T1 cells and was shown to induce apoptosis in these cells. jst.go.jprsc.org Furthermore, it significantly hampered the migration and invasion of 4T1 cells, which are critical processes in cancer metastasis. jst.go.jprsc.org

Inhibitory Activity of Compound 4h Against FGFR Kinases
KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a pivotal role in cytokine signaling pathways that govern immune responses and hematopoiesis. researchgate.netdermatologytimes.com Consequently, JAK inhibitors are of significant interest for the treatment of autoimmune diseases and certain cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective JAK inhibitors. researchgate.netacs.orgnih.gov

Researchers have successfully designed 1H-pyrrolo[2,3-b]pyridine derivatives with varying selectivity profiles across the JAK family. For instance, by introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, a series of potent JAK3 inhibitors were developed. jst.go.jpresearchgate.net Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jpresearchgate.net

Conversely, another line of research focused on achieving JAK1 selectivity. Analysis of the binding modes of known JAK inhibitors led to the design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as a JAK1-selective scaffold. acs.orgnih.gov Compound 31g and its (S,S)-enantiomer 38a from this series demonstrated excellent potency for JAK1 and significant selectivity over JAK2, JAK3, and TYK2. acs.orgnih.gov

The mechanism of action for these inhibitors involves binding to the ATP-binding site within the kinase domain of the JAK proteins. youtube.com This competitive inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors of the JAK-STAT signaling pathway. youtube.com

Inhibitory Profile of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives Against JAK Kinases
CompoundTarget SelectivityReported IC50 (nM)
Initial Compound 6JAK3, JAK1, JAK21100 (JAK3), 2900 (JAK1), 1800 (JAK2)
14cModerately Selective JAK3Data not specified in provided text
31gPotent JAK1-SelectiveData not specified in provided text
38a ((S,S)-enantiomer of 31g)Excellent Potency for JAK1Data not specified in provided text

The inhibition of JAK signaling by 1H-pyrrolo[2,3-b]pyridine derivatives leads to significant immunomodulatory effects. Since the JAK-STAT pathway is crucial for the signaling of various interleukins (ILs) that drive T-cell proliferation and differentiation, its inhibition can suppress immune responses. researchgate.netnih.gov For example, the JAK3-selective inhibitor 14c demonstrated an immunomodulating effect on interleukin-2 (IL-2)-stimulated T-cell proliferation. jst.go.jpresearchgate.net Similarly, compound 31 from another series exhibited a potent immunomodulating effect on IL-2-stimulated T-cell proliferation in cellular assays. nih.gov This inhibition of T-cell proliferation underscores the therapeutic potential of these compounds in autoimmune disorders and organ transplant rejection. jst.go.jpresearchgate.netnih.gov

Phosphodiesterase 4B (PDE4B) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme that plays a critical role in cellular signal transduction. Specifically, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated for their biological activity. mdpi.comsemanticscholar.org One particular compound, designated 11h in a key study, demonstrated a preference for inhibiting PDE4B. mdpi.comsemanticscholar.org The inhibition of PDE4 is considered a promising therapeutic strategy for inflammatory conditions, and PDE4B is a particularly attractive target as it is abundant in inflammatory and immune cells. science.gov Selective inhibition of PDE4B over other isoforms, such as PDE4D, is sought to reduce side effects like emesis. a2bchem.com

Phosphodiesterase 4B is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes. science.gov PDE4B controls the rate of cAMP degradation. science.gov By inhibiting PDE4B, 1H-pyrrolo[2,3-b]pyridine derivatives can effectively increase intracellular cAMP levels. This mechanism is central to the anti-inflammatory effects of PDE4 inhibitors. sci-hub.box Studies have shown that PDE4B acts as a homeostatic regulator of cellular cAMP concentrations, with its expression levels adjusting to changes in cAMP. nih.gov Therefore, the inhibition of PDE4B by these compounds directly intervenes in this regulatory pathway, leading to an accumulation of cAMP and subsequent activation of downstream signaling pathways, such as those mediated by protein kinase A. nih.gov

The inhibition of PDE4B and the resulting increase in cAMP levels have significant anti-inflammatory consequences, primarily through the modulation of cytokine production. Research has demonstrated that 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages that have been exposed to pro-inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comsemanticscholar.org TNF-α is a potent pro-inflammatory cytokine, and its suppression is a key goal in treating many inflammatory diseases. The ability of these compounds to modulate such cytokines underscores their potential as anti-inflammatory agents, acting directly on the signaling pathways within immune cells. mdpi.comsci-hub.box

Compound ID Target Activity Measure Result Reference
11h PDE4B TNF-α Inhibition Significant mdpi.comsemanticscholar.org

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) Inhibition

A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been designed and synthesized as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK). mdpi.comnih.govstanford.eduresearchgate.net MELK is a serine-threonine kinase implicated in various cellular processes, including cell proliferation, cell cycle progression, and cancer cell migration, and is often overexpressed in various cancers. nih.gov In vitro kinase assays revealed that several of these compounds exhibit inhibitory activity against the MELK enzyme in the nanomolar range. nih.gov One optimized compound, 16h, was found to be a particularly potent inhibitor with an IC50 of 32 nM against MELK. mdpi.comnih.govstanford.eduresearchgate.net This compound also showed excellent anti-proliferative effects against several human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast). nih.govstanford.edunih.gov

Mechanistic studies using flow cytometry have shown that potent 1H-pyrrolo[2,3-b]pyridine-based MELK inhibitors can influence the cell cycle and induce programmed cell death (apoptosis). nih.govstanford.edu Specifically, compound 16h was found to effectively arrest A549 lung cancer cells in the G0/G1 phase of the cell cycle. nih.govstanford.eduresearchgate.netnih.gov Furthermore, the treatment of A549 cells with this compound promoted apoptosis in a dose-dependent manner. nih.govstanford.edunih.gov This induction of apoptosis is a key mechanism for the anti-proliferative activity observed in cancer cells.

Beyond their effects on cell proliferation and survival, these 1H-pyrrolo[2,3-b]pyridine derivatives have also been shown to inhibit cancer cell motility. Further investigations revealed that compound 16h potently suppressed the migration of A549 cells in vitro. nih.govstanford.edunih.gov The ability to inhibit cell migration is crucial, as this process is a prerequisite for tumor invasion and metastasis. It has been noted, however, that compound 16h may act as a multi-target kinase inhibitor, and its effects on proliferation and migration might also occur through off-target mechanisms, as some recent studies have questioned the necessity of MELK expression for cancer growth. nih.govstanford.edunih.gov

Table 2: In Vitro Activity of Compound 16h (1H-Pyrrolo[2,3-b]pyridine derivative)

Assay Type Cell Line Parameter Result Reference
Enzyme Inhibition - MELK IC50 32 nM mdpi.comnih.govstanford.edu
Anti-Proliferation A549 (Lung) IC50 0.109 µM nih.govstanford.edu
Anti-Proliferation MDA-MB-231 (Breast) IC50 0.245 µM nih.govstanford.edu
Anti-Proliferation MCF-7 (Breast) IC50 0.197 µM nih.govstanford.edu
Cell Cycle Analysis A549 (Lung) Effect G0/G1 Arrest nih.govstanford.edunih.gov
Apoptosis Assay A549 (Lung) Effect Dose-dependent induction nih.govstanford.edunih.gov
Cell Migration A549 (Lung) Effect Potent suppression nih.govstanford.edunih.gov

Traf2 and Nck-interacting Kinase (TNIK) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a source of potent inhibitors for Traf2 and Nck-interacting Kinase (TNIK). nih.gov TNIK is a serine-threonine kinase involved in critical signaling pathways that regulate cell proliferation, differentiation, and apoptosis, making it a target of interest in cancer therapy, particularly for colorectal cancer. stanford.edu Through in-house screening and subsequent design and synthesis, several series of 1H-pyrrolo[2,3-b]pyridine compounds were developed that showed high inhibitory activity against TNIK. nih.gov Some of these derivatives exhibited exceptionally potent TNIK inhibition with IC50 values lower than 1 nM. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on these derivatives to understand the structural features that enhance or reduce their inhibitory activity. stanford.edu Furthermore, some of these compounds demonstrated concentration-dependent inhibition of interleukin-2 (IL-2) secretion, highlighting a potential immunomodulatory role. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. A scaffold-hopping strategy has been successfully employed to design these inhibitors. Structure-activity relationship (SAR) studies have identified several compounds with significant potency in both enzymatic and cellular assays.

Notably, a number of compounds demonstrated IC50 values of less than 10 nM in BTK enzyme assays. Furthermore, in cellular assays using Ramos B-cells, several derivatives exhibited IC50 values below 20 nM. One of the most potent inhibitors from this series, compound 3p , displayed superior activity with an IC50 of 6.0 nM in the enzymatic assay and 14 nM in the cellular inhibition assay. This compound was found to be more potent than the reference compound RN486 and a pyrrolo[2,3-d]pyrimidine derivative.

CompoundBTK Enzymatic IC50 (nM)Ramos Cell IC50 (nM)
3n <10<20
3p 6.014
3q <10-
3r <10-
3s <10-
3m -<20
3o -<20
3t -<20

Data sourced from enzymatic and cellular assays.

c-Met Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Researchers have designed and synthesized novel derivatives incorporating linkers such as methylene, sulfur, sulfoxide, or cyclopropyl groups.

One such derivative, compound 9 , demonstrated strong inhibitory activity against c-Met kinase with an IC50 of 22.8 nM. In addition to its enzymatic activity, this compound also showed potent inhibition of cell proliferation in MKN-45 and EBC-1 cancer cell lines, with IC50 values of 329 nM and 479 nM, respectively.

In a separate study, a series of novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were designed and evaluated for their c-Met kinase inhibitory activities. Many of these compounds exhibited moderate to excellent potency. The most promising analog from this series, compound 34 , showed a c-Met IC50 value of 1.68 nM. Structure-activity relationship studies indicated that the presence of electron-withdrawing groups was beneficial for the inhibitory activity.

Compoundc-Met Kinase IC50 (nM)
9 22.8
34 1.68

Data from in vitro enzyme assays.

Large Tumor Suppressor Kinases (LATS) Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure has been a common scaffold for the development of inhibitors targeting Large Tumor Suppressor Kinases (LATS). However, existing LATS inhibitors based on this scaffold often face challenges such as a lack of kinase selectivity, poor metabolic stability, and low water solubility. These limitations have spurred research into alternative scaffolds to identify new LATS inhibitors with improved drug-like properties.

Enzyme Inhibition Beyond Kinases

The inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond the realm of kinases to other classes of enzymes.

Human Neutrophil Elastase (HNE) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and effective framework for the development of Human Neutrophil Elastase (HNE) inhibitors. HNE is a serine protease involved in inflammatory diseases. A number of derivatives have shown potent HNE inhibition, with IC50 values in the micromolar to low nanomolar range. For instance, compounds 2a and 2b inhibited HNE with IC50 values of 15 nM and 14 nM, respectively.

Molecular modeling studies have provided insights into the mechanism of inhibition, suggesting that the orientation of the active 1H-pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (Ser195-His57-Asp102) is crucial for their inhibitory effectiveness. Further research has indicated that while modifications at position 5 of the scaffold are generally well-tolerated, substitutions at position 2 can lead to a loss of inhibitory activity.

CompoundHNE IC50 (nM)
2a 15
2b 14

Data from in vitro enzyme inhibition assays.

Serum/glucocorticoid-regulated Kinase 1 (SGK-1) Inhibition

Based on the available scientific literature, there is limited direct evidence of 1H-pyrrolo[2,3-b]pyridine derivatives being potent and selective inhibitors of Serum/glucocorticoid-regulated Kinase 1 (SGK-1). While the broader pyrrolopyridine class of compounds has been investigated for various kinase targets, specific and detailed studies focusing on the SGK-1 inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine scaffold are not extensively documented. Research on SGK-1 inhibitors has often highlighted other heterocyclic systems, such as 1H-pyrazolo[3,4-b]pyridine, as key hinge-binding moieties.

Broader Biological Effects Implied by Scaffold Research

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is underscored by its application in the development of inhibitors for a range of other important biological targets. This broader research highlights the scaffold's potential in addressing various pathological conditions.

Fibroblast Growth Factor Receptor (FGFR) Inhibition : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.orgrsc.org One notable compound, 4h , exhibited significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. nih.govrsc.orgrsc.org

Traf2 and Nck-Interacting Kinase (TNIK) Inhibition : The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. researchgate.net Several compounds from this series have demonstrated very high potency, with IC50 values lower than 1 nM. researchgate.net

Cyclin-Dependent Kinase 8 (CDK8) Inhibition : A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. acs.org This compound has shown potential in targeting colorectal cancer. acs.org

ATM Kinase Inhibition : The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to design highly selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. nih.gov One lead candidate, 25a , demonstrated excellent kinase selectivity. nih.gov

Anticonvulsant Properties

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their potential as anticonvulsant agents. Research into a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives has been conducted to identify new compounds with good anticonvulsant activity and low neurotoxicity. While the pyridine (B92270) moiety is present in many bioactive molecules with anticonvulsant properties, specific in vitro electrophysiological data for 1H-pyrrolo[2,3-b]pyridine derivatives demonstrating their direct effects on neuronal excitability or ion channels are not extensively detailed in the available research. Studies on related pyrroloimidazopyridines have shown anticonvulsant effects in in vivo models, suggesting a potential for this class of compounds that warrants further in vitro investigation.

Analgesic Activities

The investigation into the analgesic properties of 1H-pyrrolo[2,3-b]pyridine derivatives is an area of active research. While direct in vitro data on the opioid receptor binding or modulation of pain-related signaling pathways by 1H-pyrrolo[2,3-b]pyridin-2-amine derivatives is limited, studies on related pyrrolopyridine isomers have shown promise. For instance, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated significant analgesic activity in preclinical tests. Additionally, some pyrrolo[2,3-b]pyridin-2(2H)-one derivatives have been explored as potential non-opioid analgesic agents. These findings suggest that the 1H-pyrrolo[2,3-b]pyridine scaffold may be a valuable template for the design of novel analgesics, though more specific in vitro mechanistic studies are required.

Anti-inflammatory Potentials

Several derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated notable anti-inflammatory potential through various in vitro mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory response.

One of the significant mechanisms is the inhibition of Janus kinases (JAKs), which are crucial for cytokine signaling. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that target JAK3. For instance, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity researchgate.net. Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor and was shown to have an immunomodulating effect on interleukin-2-stimulated T cell proliferation researchgate.net.

Another important anti-inflammatory mechanism is the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage differentiation and survival. By blocking the CSF-1/CSF-1R signaling pathway, certain 1H-pyrrolo[2,3-b]pyridine derivatives can modulate the tumor immune microenvironment. One study reported the design of novel CSF-1R inhibitors by hybridizing the pyrrolo[2,3-b]pyridine skeleton of an existing drug with other fragments acs.org. The resulting compounds were found to form key hydrogen bond interactions with amino acid residues in the hinge region and hydrophobic pocket of the CSF-1R protein acs.org. Furthermore, these derivatives were shown to affect the mRNA expression of M1 and M2 macrophage cytokines, indicating their potential to reprogram macrophages and exert anti-inflammatory effects acs.org.

While direct inhibition of cyclooxygenase (COX) enzymes by 1H-pyrrolo[2,3-b]pyridine derivatives is not extensively documented, studies on related pyrrolopyridine isomers, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have shown that they can potentially inhibit both COX-1 and COX-2 nih.gov. This suggests that the broader class of pyrrolopyridines has the potential to modulate the arachidonic acid cascade, a key pathway in inflammation.

Table 1: In Vitro Anti-inflammatory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Target IC50 (nM) Assay
6 JAK3 1100 Enzyme Assay
11a JAK3 1600 Enzyme Assay
14c JAK3 5.1 Enzyme Assay
I-1 CSF-1R - Molecular Docking

| III-1 | CSF-1R | - | CETSA, SIP |

Data sourced from multiple studies researchgate.netacs.org. CETSA: Cellular Thermal Shift Assay; SIP: Stability in Plasma.

General Antiproliferative Mechanisms

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant antiproliferative activity against a variety of cancer cell lines through diverse mechanisms of action. A primary mode of action is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

One important target is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often abnormally activated in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. For example, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. In vitro studies showed that this compound inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis.

Another key target is the c-Met kinase, a receptor tyrosine kinase that plays a role in tumor growth and metastasis. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors. Compound 9 from one such study displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM and also showed potent inhibition of MKN-45 and EBC-1 cancer cell lines with IC50 values of 329 nM and 479 nM, respectively nih.gov.

Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, which is critical for maintaining genomic stability and is a promising antitumor target nih.gov. Systematic structural optimization led to the identification of compound 25a as a lead candidate with excellent kinase selectivity nih.gov.

The antiproliferative activity of these compounds has been demonstrated across a range of cancer cell lines, as detailed in the table below.

Table 2: In Vitro Antiproliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Cancer Cell Line IC50 (µM) Target Kinase
4h 4T1 (Breast) - FGFR1/2/3
9 MKN-45 (Gastric) 0.329 c-Met
9 EBC-1 (Lung) 0.479 c-Met

| 25a | - | - | ATM |

Data compiled from various research articles nih.govnih.gov.

Computational Chemistry and Structural Elucidation Studies

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable molecular conformation and to investigate the electronic properties of the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877).

Geometry optimization studies using methods like B3LYP with the 6-31G(d) basis set have shown excellent agreement with experimental data for the rotational constants of 7-azaindole. mdpi.com This theoretical approach allows for the precise determination of bond lengths, bond angles, and dihedral angles, establishing the molecule's preferred three-dimensional shape.

Furthermore, DFT calculations are used to predict various electron spectra. mdpi.com These theoretical spectra, including UV absorption, valence ionization, and core ionization, provide a deep understanding of the molecule's electronic transitions and energy levels. By comparing these computed spectra with available experimental data, researchers can validate the accuracy of the theoretical methods. For the broader class of azaindoles, these calculations serve as predictive tools to aid experimentalists in interpreting spectroscopic results. mdpi.com

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of how 1H-pyrrolo[2,3-b]pyridine derivatives interact with their biological targets, such as protein kinases and receptors. These simulations model the movement of every atom in the system over time, providing crucial information on the stability of ligand-protein complexes and the key interactions that govern binding affinity.

For instance, MD simulations have been used to study how derivatives of the related 1H-pyrrolo[3,2-c]quinoline bind to receptors, revealing the importance of specific interactions like salt bridges with conserved aspartic acid residues in the binding site. nih.gov In the context of 1H-pyrrolo[2,3-b]pyridine derivatives, docking calculations—a computational technique often preceding or complementing MD simulations—have been instrumental. Studies on inhibitors of Fibroblast Growth Factor Receptor (FGFR) showed that the 1H-pyrrolo[2,3-b]pyridine nucleus typically forms two crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov Specifically, interactions with the backbone carbonyl of glutamic acid (E562) and the amide group of alanine (B10760859) (A564) are observed. nih.gov

Moreover, these simulations can elucidate the role of specific substituents. Docking and WaterMap analysis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives targeting Janus Kinase 3 (JAK3) helped confirm the effect of different chemical groups on inhibitory activity. researchgate.net Another computational approach, Free Energy Perturbation (FEP), which utilizes MD simulations, has been used to estimate the difference in binding energy between structurally similar 7-azaindole analogues, providing a qualitative agreement with their measured biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. This approach is vital for rational drug design, allowing for the prediction of the potency of new analogues before their synthesis. For scaffolds related to 1H-pyrrolo[2,3-b]pyridine, 3D-QSAR techniques like CoMFA and CoMSIA are particularly powerful.

While specific QSAR studies on 1H-pyrrolo[2,3-b]pyridin-2-amine were not prominently detailed, the application of these methods to structurally related heterocyclic systems, such as thieno[2,3-d]pyrimidin-4(3H)-ones, illustrates the methodology. nih.gov A review of 7-azaindole derivatives highlights that substitutions at positions 1, 3, and 5 of the ring are critical for modulating anticancer activity, underscoring the importance of structure-activity relationships for this scaffold. nih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The output is often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a CoMFA model for a series of antihistaminic thienopyrimidines yielded a high non-cross-validated correlation coefficient (r²) of 0.925 and a cross-validated coefficient (q²) of 0.514, indicating a robust and predictive model based on steric and electrostatic influences. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive picture of the intermolecular interactions required for activity. A CoMSIA model for the same thienopyrimidine series produced a q² of 0.541 and an r² of 0.862. nih.gov The analysis revealed that steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields all played a significant role in determining the antagonist activity. nih.gov The contour maps generated from such models provide crucial structural insights for designing more potent compounds. nih.gov

Table 1: Example of 3D-QSAR Model Validation Statistics for a Related Heterocyclic System

Model q² (Cross-validated) r² (Non-cross-validated) Field Contributions
CoMFA 0.514 0.925 Steric, Electrostatic
CoMSIA 0.541 0.862 Steric, Electrostatic, Hydrophobic, H-Bond Acceptor

Data derived from a study on thieno[2,3-d]pyrimidin-4(3H)-ones, illustrating typical QSAR validation metrics. nih.gov

Spectroscopic Characterization Methodologies for Structural Confirmation

The definitive confirmation of the chemical structure of newly synthesized 1H-pyrrolo[2,3-b]pyridine derivatives relies heavily on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. 1H NMR is used to identify the number and type of hydrogen atoms, while 13C NMR provides analogous information for carbon atoms. researchgate.netacgpubs.org

In the synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives, NMR is essential for verifying the final structure and identifying any side products. researchgate.netnih.gov For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, detailed 1H and 13C NMR analyses were used to confirm the formation of the target tricyclic system. mdpi.com Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish long-range correlations between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives. nih.gov The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, making NMR an indispensable tool for structural elucidation. researchgate.net

Table 2: Example of NMR Spectroscopic Data for a Pyrrolo[2,3-d]pyrimidine Derivative

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR 7.36–7.21 (m, 4H) Aromatic protons (chlorophenyl groups)
5.26 (s, 1H) Pyrrole (B145914) ring proton
4.13 (t, 2H) Methylene protons adjacent to nitrogen
3.61 (s, 3H) Methyl group protons
¹³C NMR 153.94, 150.35, 148.65 Aromatic/heterocyclic carbons
133.57, 130.46, 128.97 Aromatic carbons (chlorophenyl groups)
103.86, 101.67 Pyrrole/pyrimidine ring carbons
43.93, 32.49, 29.85 Aliphatic carbons

Exemplary data for (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine, illustrating the detailed structural information obtained from NMR. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, or wavenumber.

For this compound, the IR spectrum would be expected to display several key absorption bands confirming its structure. The presence of the amine (-NH₂) group would be indicated by a pair of medium-to-weak bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The N-H stretching vibration of the pyrrole ring is expected as a moderate, somewhat broad band around 3100-3200 cm⁻¹. Aromatic C-H stretching vibrations typically appear as a group of weak to sharp bands just above 3000 cm⁻¹.

Furthermore, C=C and C=N stretching vibrations from the fused aromatic rings would be observed in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations from the amine group and the heterocyclic rings would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹. While specific, experimentally verified IR spectra for this compound are not readily found in current literature, the expected absorption regions can be predicted based on established correlation tables.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (R-NH₂) N-H Asymmetric Stretch 3400 - 3500 Medium
Primary Amine (R-NH₂) N-H Symmetric Stretch 3300 - 3400 Medium
Pyrrole N-H N-H Stretch 3100 - 3200 Moderate, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Weak to Sharp
Aromatic Rings C=C and C=N Stretch 1450 - 1650 Medium to Strong
Amine N-H Bend (Scissoring) 1580 - 1650 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrometer, the molecule is ionized, resulting in a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces, which are also detected. This fragmentation pattern serves as a molecular fingerprint that can help elucidate the compound's structure.

The molecular formula for this compound is C₇H₇N₃, giving it a theoretical monoisotopic molecular weight of approximately 133.06 Da. The high-resolution mass spectrum (HRMS) would be used to confirm this exact mass, which in turn validates the elemental formula. The fragmentation of related 1H-pyrrolo[2,3-b]pyridines often involves the loss of small molecules like HCN, providing clues to the ring structure. rsc.orgnih.gov For the 2-amino derivative, characteristic fragmentation might involve the loss of HCN or NH₂ radicals.

Although specific experimental mass spectra for this compound are not documented in the reviewed literature, the expected key ions are predictable.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Type Formula Predicted m/z (Da) Description
Molecular Ion [M]⁺ [C₇H₇N₃]⁺ 133.06 The intact ionized molecule.
Fragment [C₆H₅N₂]⁺ 105.05 Loss of HCN from the pyridine (B92270) or pyrrole ring.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of the compound, researchers can map the precise positions of atoms in the crystal lattice. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful crystal structure determination would unambiguously confirm the connectivity of the atoms and the planarity of the fused pyrrolopyridine ring system. It would also reveal the orientation of the amine group relative to the ring. Importantly, the analysis would detail the intermolecular hydrogen bonding network, which is expected to be significant due to the presence of the amine group and the two heterocyclic nitrogen atoms. These interactions govern the crystal packing and influence the material's bulk properties.

While crystal structures for many derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported, including complex drug molecules and substituted isomers nih.govmdpi.com, a published crystal structure specifically for this compound could not be located.

Table 3: Illustrative Crystallographic Data Parameters for this compound

Parameter Description Example Value
Chemical Formula C₇H₇N₃ C₇H₇N₃
Formula Weight - 133.15
Crystal System e.g., Monoclinic, Orthorhombic Data not available
Space Group e.g., P2₁/c Data not available
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Data not available
Volume (ų) Volume of the unit cell Data not available
Z Number of molecules per unit cell Data not available

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₇H₇N₃, the theoretical elemental composition can be calculated precisely. The molecular weight is 133.15 g/mol . Experimental validation would require synthesizing a pure sample and subjecting it to CHN analysis. A correspondence within ±0.4% between the found and calculated values is generally considered acceptable for confirmation of stoichiometry.

Table 4: Elemental Analysis Data for this compound (C₇H₇N₃)

Element Theoretical Mass % Experimental Mass %
Carbon (C) 63.14% Data not available
Hydrogen (H) 5.30% Data not available

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes for Diverse 1H-Pyrrolo[2,3-B]pyridin-2-amine Derivatives

The generation of diverse libraries of 1H-pyrrolo[2,3-b]pyridine derivatives hinges on the development of robust and efficient synthetic strategies. Current research focuses on overcoming challenges in regioselectivity and functional group tolerance.

Key areas for future synthetic development include:

Advanced Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions are central to the synthesis of functionalized 7-azaindoles. Future work will likely focus on optimizing and expanding the scope of these reactions. For instance, the chemoselective Suzuki-Miyaura coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position, has been demonstrated as a viable, albeit challenging, route. google.com Further development of ligands and catalytic systems that improve yields and regioselectivity, especially for the synthesis of 2-amino derivatives, is a critical goal. acs.org

Novel Cyclization and Condensation Reactions: Exploring new cyclo-condensation reactions presents an opportunity for the efficient construction of the core pyrrolopyridine ring system. For example, a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various reagents in the presence of acetic acid has been established to produce substituted 1H-pyrrolo[2,3-b]pyridines. nih.gov Future research could expand the range of substrates and catalysts to generate a wider array of derivatives.

Solid-Phase and Green Chemistry Approaches: To facilitate high-throughput synthesis of compound libraries for screening, the adaptation of existing synthetic routes to solid-phase methodologies is a promising direction. Furthermore, the incorporation of green chemistry principles, such as the use of more environmentally benign solvents and catalysts, will be crucial for developing sustainable synthetic processes.

Exploration of New Biological Targets and Therapeutic Applications for the Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold has already demonstrated its versatility by targeting a range of biological macromolecules. Future research is poised to uncover new targets and expand the therapeutic potential of its derivatives.

Biological TargetTherapeutic AreaKey Findings
Human Neutrophil Elastase (HNE) Inflammatory DiseasesDerivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent HNE inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. This suggests potential for treating inflammatory conditions, particularly pulmonary diseases. nih.gov
Fibroblast Growth Factor Receptors (FGFRs) OncologySeveral 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org One such derivative, compound 4h, effectively inhibited breast cancer cell proliferation, migration, and invasion in vitro, marking it as a promising lead for further optimization. nih.govrsc.org
Janus Kinase (JAK) 3 Immune DisordersThe scaffold has been successfully utilized to develop selective JAK3 inhibitors. Compound 14c, a 1H-pyrrolo[2,3-b]pyridine derivative, was identified as a potent and moderately selective JAK3 inhibitor with immunomodulating effects on T-cell proliferation, indicating its potential for treating diseases like organ transplant rejection. nih.govresearchgate.net
Ataxia Telangiectasia Mutated (ATM) Kinase OncologyResearchers have rationally designed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Compound 25a, for example, demonstrated excellent kinase selectivity and oral bioavailability, and in combination with irinotecan, it showed synergistic antitumor efficacy in xenograft models, positioning it as a potential chemosensitizer. nih.gov
Phosphodiesterase 4B (PDE4B) Central Nervous System (CNS) DiseasesA series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors. These compounds show promise for the treatment of CNS diseases due to their ability to inhibit pro-inflammatory cytokine release from macrophages and their favorable in vitro pharmacokinetic profiles. researchgate.net
Fms-like Tyrosine Kinase 3 (FLT3) OncologyDerivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as inhibitors of FLT3, a key target in acute myeloid leukemia (AML). nih.gov Compound CM5, for instance, showed significant inhibition of both wild-type and mutated FLT3 and induced apoptosis in AML cell lines. nih.gov
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Various DiseasesThe 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a core structure for inhibitors of SGK-1, a kinase implicated in various pathologies. google.com
c-Met Kinase OncologyAromatic hydrazone derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have been synthesized and shown to be selective inhibitors of c-Met kinase. The most promising compound, 7c, exhibited potent cytotoxicity against several cancer cell lines and induced apoptosis. nih.gov

Future research will likely focus on:

Exploring Other Kinase Families: Given the success in targeting various kinases, a systematic exploration of the inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives against other kinase families is a logical next step.

Investigating Non-kinase Targets: While kinases have been a major focus, the scaffold's potential to interact with other classes of enzymes and receptors remains largely untapped. Screening against a broader range of biological targets could reveal entirely new therapeutic applications.

Combination Therapies: As demonstrated with ATM inhibitors, exploring the synergistic effects of 1H-pyrrolo[2,3-b]pyridine derivatives in combination with existing drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov

Advanced Computational Approaches for Scaffold Optimization and Drug Design

Computational methods are becoming indispensable tools in modern drug discovery, and their application to the 1H-pyrrolo[2,3-b]pyridine scaffold is set to accelerate the development of new drug candidates.

Future research in this area will likely involve:

Structure-Based Drug Design (SBDD): The use of molecular docking simulations has already proven valuable in understanding the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives with their target proteins, such as HNE, FGFR1, and JAK3. nih.govnih.govresearchgate.net Future efforts will leverage high-resolution crystal structures to guide the design of next-generation inhibitors with improved potency and selectivity. For example, docking studies have shown that the 1H-pyrrolo[2,3-b]pyridine nucleus can form key hydrogen bonds with the hinge region of kinases. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will continue to be important for optimizing lead compounds.

Advanced Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between the ligand and its target, helping to predict binding affinities and residence times more accurately.

In Silico ADMET Prediction: Computational models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds will be crucial for prioritizing the synthesis of derivatives with favorable drug-like properties, thereby reducing the time and cost of preclinical development.

Artificial Intelligence and Machine Learning: AI- and ML-based approaches can be employed to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new derivatives with greater accuracy.

Integration of Omics Data for Comprehensive Mechanistic Elucidation of Biological Activities

To gain a more holistic understanding of the biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives, future research will need to integrate various "omics" technologies. This approach will move beyond the study of a single target to a systems-level understanding of a compound's mechanism of action.

Key areas for future investigation include:

Genomics and Transcriptomics: Analyzing changes in gene and transcript expression profiles in response to treatment with 1H-pyrrolo[2,3-b]pyridine derivatives can help to identify the signaling pathways that are modulated by the compound. For example, understanding the genomic context, such as the overexpression of FLT3 in AML, is crucial for targeted therapy. nih.gov

Proteomics: Proteomic approaches can be used to identify the direct binding partners of a compound and to characterize changes in the proteome following treatment. This can help to confirm the intended target and to uncover potential off-target effects.

Metabolomics: Studying the metabolic changes induced by a compound can provide insights into its downstream effects on cellular function.

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from multiple omics platforms. By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of a compound's mechanism of action, leading to a more rational approach to drug development and patient stratification. For instance, mechanistic studies on ATM inhibitors have already pointed to their role in inhibiting the ATM pathway and maintaining genomic stability. nih.gov A multi-omics approach would provide a much more detailed picture of these processes.

By embracing these future research directions, the scientific community can continue to unlock the full therapeutic potential of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, leading to the development of novel and effective treatments for a wide range of diseases.

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